molecular formula C4ClF5 B1585668 2-Chloropentafluoro-1,3-butadiene CAS No. 392-42-7

2-Chloropentafluoro-1,3-butadiene

Cat. No. B1585668
CAS RN: 392-42-7
M. Wt: 178.49 g/mol
InChI Key: ZQZMAJGEFXFVCR-UHFFFAOYSA-N
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Description

2-Chloropentafluoro-1,3-butadiene is a reactive molecule that belongs to the group of polyhalogenated compounds . It has been shown to react with alkoxides in single-crystal x-ray diffraction studies .


Synthesis Analysis

The synthesis of 2-Chloropentafluoro-1,3-butadiene is based on the chlorination of butadiene using chlorine gas . This reaction leads to cycloadditions and nucleophilic substitution reactions with carbanions .


Molecular Structure Analysis

The molecular formula of 2-Chloropentafluoro-1,3-butadiene is C4ClF5 . Its molecular weight is 178.49 g/mol .


Chemical Reactions Analysis

2-Chloropentafluoro-1,3-butadiene is known to react with alkoxides and alkoxides in single-crystal x-ray diffraction studies . This reaction leads to cycloadditions and nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

2-Chloropentafluoro-1,3-butadiene has a density of 1.492g/cm3 . Its boiling point is 15.3ºC at 760mmHg . The molecular formula is C4ClF5 and the molecular weight is 178.49 g/mol .

Scientific Research Applications

Carcinogenicity Studies

  • Carcinogenic Potential in Rodents : Chloroprene (2-chloro-1,3-butadiene) was found to be carcinogenic to various organs in rats and mice, indicating its potential health hazards (Melnick et al., 1999).
  • Toxicity and Carcinogenicity Comparisons : Studies compared chloroprene with other structurally similar chemicals, revealing significant species differences in carcinogenic responses and multiple organ tumorigenic effects (Melnick & Sills, 2001).

Polymerization Studies

  • Controlled Polymerization : 2-Chloro-1,3-butadiene, or chloroprene, has been shown to undergo controlled polymerization using reversible addition-fragmentation chain transfer, indicating potential in synthesizing poly(2-chloro-1,3-butadiene) with controlled molecular weight for various industrial applications (Pullan et al., 2013).

Chemical Reaction Studies

  • Cycloaddition Reactions : The [4 + 2] Cycloadditions of Halogeno Thiazyls with 2-Chloropentafluoro-1,3-butadiene were studied, demonstrating the ability to produce thiazines and other derivatives, which could have implications in organic synthesis (Boese et al., 1993).
  • Electrophilic Reactions : Investigations into the electrophilic reactions of 2-chloroperfluoro-1,3-butadiene showed regioselective chlorofluorination and bromofluorination, relevant for developing new synthetic methodologies (Chepick et al., 1993).

Applications in Catalysis

  • Hydrodimerization Catalysis : Palladium(II) compounds dissolved in ionic liquids were effective in catalyzing the hydrodimerization of 1,3-butadiene, suggesting potential applications in synthetic chemistry (Dullius et al., 1998).
  • Hydrosilylation of Dienes : The selective hydrosilylation of conjugated dienes including butadiene was reported, opening new possibilities for organic/inorganic materials synthesis (Parker et al., 2014).

Environmental and Health Implications

  • Human Health Aspects : 1,3-Butadiene, closely related to chloroprene, was reviewed for its toxicity and carcinogenicity, emphasizing the health risks associated with exposure (Melnick & Huff, 1992).
  • Environmental Impact : Studies on the combustion and emission of 1,3-butadiene, a structurally similar compound, provided insights into the environmental impact and potential regulations for these chemicals (Zhou et al., 2018).

Safety And Hazards

2-Chloropentafluoro-1,3-butadiene is classified as flammable and toxic . It is advised to keep away from heat, sparks, open flames, and hot surfaces . In case of skin contact, it is recommended to remove all contaminated clothing and rinse skin with water .

Future Directions

In recent decades, the use of 1,3-butadiene as a cheap and abundant raw material for new applications has attracted more interest, specifically in the chemical industry . The development of innovative efficient catalysts has been key to achieving these industrially relevant conversions of 1,3-butadiene .

properties

IUPAC Name

2-chloro-1,1,3,4,4-pentafluorobuta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4ClF5/c5-1(3(7)8)2(6)4(9)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZMAJGEFXFVCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(C(=C(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4ClF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371493
Record name 2-Chloropentafluoro-1,3-butadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloropentafluoro-1,3-butadiene

CAS RN

392-42-7
Record name 2-Chloropentafluoro-1,3-butadiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=392-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloropentafluoro-1,3-butadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloropentafluoro-1,3-butadiene
Reactant of Route 2
2-Chloropentafluoro-1,3-butadiene

Citations

For This Compound
4
Citations
V Dědek - Journal of Fluorine Chemistry, 1985 - Elsevier
A convenient route for syntheses of perfluoro derivatives of 1,3-butadiene, 1,3,5-hexatriene, 1,4,7-octatriene and 1,4, 6,9-decatetraene as well as 2-chloropentafluoro-1,3-butadiene, 2,3-…
Number of citations: 2 www.sciencedirect.com
VA Petrov, VV Bardin, GG Furin, AA Avramenko… - J. Org. Chem. USSR …, 1987 - osti.gov
Terminal polyhalogenoalkenes are fluorinated by vanadium pentafluoride at -20 to -30/sup 0/C, whereas internal polyfluoroalkenes only react with vanadium pentafluoride when heated…
Number of citations: 3 www.osti.gov
VA Petrov, VV Bardin - Organofluorine Chemistry: Fluorinated Alkenes and …, 1997 - Springer
This chapter seeks to cover recent developments in the area of electrophilic reactions of polyfluorinated olefins. It contains sections on methods of generation, types and relative …
Number of citations: 17 link.springer.com
R Boese, A Haas, T Heβ - Chemische Berichte, 1993 - Wiley Online Library
Mit Hexafluorbutadien reagiert (XSN),(n= 3, 1; X= C1, F) in einer [4+ 21-Cycloaddition zu l-Halogen-3, 3, 4, 5, 6, 6-he~ afluor-3, 6-dihydro-lh~, 2-thiazin ['~~~. Im Gegensatz hierzu …

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